8-Bromo-2-methyl-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-2-methyl-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine is a chemical compound belonging to the class of triazolopyridines This compound features a bromine atom, a methyl group, and a trifluoromethyl group attached to a triazolo[1,5-a]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-2-methyl-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine typically involves multiple steps, starting from readily available starting materials. One common approach is the cyclization of 2-methyl-6-(trifluoromethyl)pyridine derivatives with brominating agents under controlled conditions. The reaction conditions often require the use of strong bases, such as potassium tert-butoxide, and heating to facilitate the formation of the triazolopyridine core.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental considerations. Catalysts and reagents are carefully selected to optimize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-2-methyl-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine can undergo various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form a bromate or hypobromite.
Reduction: The compound can be reduced to remove the bromine atom, resulting in a different functional group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or sodium hypochlorite are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles are introduced in the presence of a base, such as triethylamine.
Major Products Formed:
Oxidation: Bromates or hypobromites.
Reduction: Derivatives lacking the bromine atom.
Substitution: Amine or alcohol derivatives.
Scientific Research Applications
Chemistry: In organic chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules
Biology: Research has shown that triazolopyridines can interact with biological targets, such as enzymes and receptors. This compound may be used in the development of new pharmaceuticals or as a tool in biochemical studies.
Medicine: The potential medicinal applications of 8-Bromo-2-methyl-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine include its use as a lead compound in drug discovery. Its structural features may contribute to the development of new therapeutic agents targeting various diseases.
Industry: In material science, this compound can be used in the design of new materials with specific properties, such as enhanced stability or conductivity.
Mechanism of Action
The mechanism by which 8-Bromo-2-methyl-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and molecular targets involved would need to be determined through experimental studies.
Comparison with Similar Compounds
2-Bromo-6-(trifluoromethyl)pyridine: Similar in structure but lacks the triazolopyridine core.
2-Fluoro-6-(trifluoromethyl)benzyl bromide: Contains a fluorine atom instead of bromine.
Uniqueness: 8-Bromo-2-methyl-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine is unique due to its combination of bromine, methyl, and trifluoromethyl groups on the triazolopyridine core
Does this cover everything you were looking for?
Properties
IUPAC Name |
8-bromo-2-methyl-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF3N3/c1-4-13-7-6(9)2-5(8(10,11)12)3-15(7)14-4/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXFAWBTYTJGRAR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=C(C2=N1)Br)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF3N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.